

# Application Notes and Protocols for In Vivo Efficacy Testing of Ampelopsin F

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## Compound of Interest

Compound Name: *Ampelopsin F*

Cat. No.: *B12433646*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for evaluating the in vivo efficacy of **Ampelopsin F** (Dihydromyricetin), a natural flavonoid compound with demonstrated anti-cancer properties. The following sections detail established protocols for various cancer types, summarize key quantitative data from preclinical studies, and illustrate the associated signaling pathways.

## Prostate Cancer Xenograft Model

This section outlines the protocol for assessing the anti-tumor and anti-metastatic effects of **Ampelopsin F** in an orthotopic prostate cancer mouse model.

## Experimental Protocol

Animal Model:

- Species: Mouse
- Strain: Athymic nude mice (nu/nu)
- Sex: Male
- Age: 4-6 weeks

**Cell Line:**

- Cell Type: PC-3 (human prostate adenocarcinoma)
- Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.

**Tumor Induction:**

- Anesthetize mice using an appropriate anesthetic agent.
- Make a small incision in the lower abdomen to expose the prostate.
- Inject  $2 \times 10^6$  PC-3 cells in 20 µL of a 1:1 mixture of serum-free medium and Matrigel directly into the dorsal lobe of the prostate.
- Suture the incision and monitor the animals for recovery.

**Ampelopsin F Administration:**

- Dosage: 150 mg/kg and 300 mg/kg body weight.
- Vehicle: 0.5% carboxymethylcellulose (CMC).
- Route of Administration: Oral gavage.
- Frequency: Once daily.
- Treatment Duration: 8 weeks, starting one week after tumor cell implantation.

**Efficacy Evaluation:**

- Tumor Growth: At the end of the 8-week treatment period, sacrifice the mice, dissect the prostate tumors, and measure their weight.
- Metastasis: Carefully dissect and count the number of metastatic nodules in the lymph nodes and lungs.

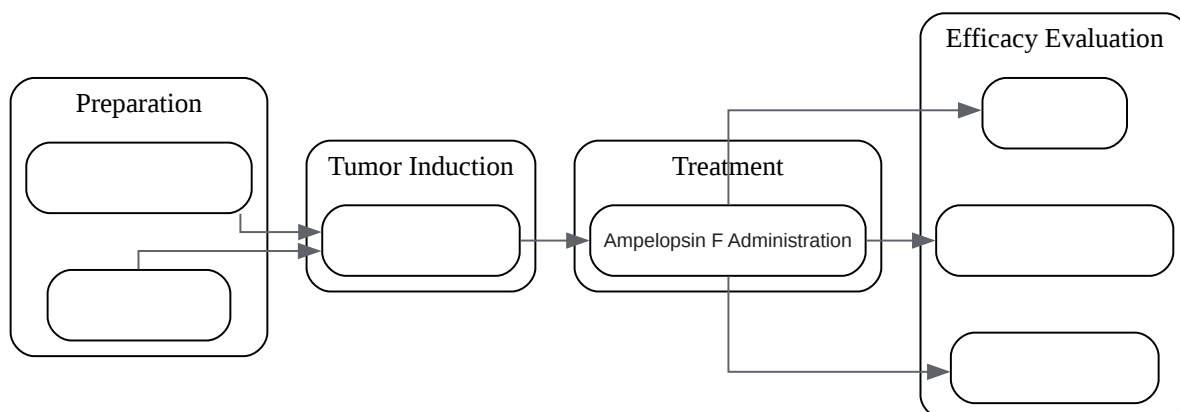
- **Body Weight and Food Intake:** Monitor and record the body weight and food intake of the mice weekly throughout the study to assess toxicity.
- **Immunohistochemistry:** Perform immunohistochemical analysis on tumor tissues to evaluate markers for apoptosis (e.g., TUNEL assay), cell proliferation (e.g., Ki-67), and angiogenesis (e.g., CD31).

## Quantitative Data Summary

Treatment Group	Final Tumor Weight (g)	% Inhibition of Tumor Growth	Lymph Node Metastases (count)	% Inhibition of Lymph Node Metastases	Lung Metastases (count)	% Inhibition of Lung Metastases
Control (Vehicle)	1.24 ± 0.21	-	11.0 ± 2.1	-	7.1 ± 1.5	-
Ampelopsin F (150 mg/kg)	0.89 ± 0.18	28.2%	8.0 ± 1.9	27.3%	3.0 ± 1.0	57.7%
Ampelopsin F (300 mg/kg)	0.63 ± 0.15	49.2%	5.0 ± 1.4	54.5%	0.5 ± 0.2	92.9%

\*Statistically significant difference from the control group ( $P < 0.05$ ). Data is presented as mean ± SEM.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Experimental Workflow



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#### Prostate Cancer Xenograft Workflow

## Breast Cancer Xenograft Model

This section provides the protocol for evaluating the efficacy of **Ampelopsin F** in a subcutaneous breast cancer mouse model.

## Experimental Protocol

Animal Model:

- Species: Mouse
- Strain: Athymic nude mice
- Sex: Female
- Age: 4-5 weeks

Cell Line:

- Cell Type: MDA-MB-231 (human breast adenocarcinoma)

- Culture Conditions: L-15 medium with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.

#### Tumor Induction:

- Harvest MDA-MB-231 cells and resuspend them in sterile PBS.
- Subcutaneously inject  $5 \times 10^6$  cells in 100 µL of PBS into the right flank of each mouse.
- Allow tumors to grow to a palpable size (e.g., ~100 mm<sup>3</sup>).

#### Ampelopsin F Administration:

- Dosage: 50 mg/kg and 100 mg/kg body weight.
- Vehicle: Not specified, but likely a standard vehicle like CMC or PBS.
- Route of Administration: Intraperitoneal injection.
- Frequency: Daily.
- Treatment Duration: 21 days.

#### Efficacy Evaluation:

- Tumor Volume: Measure tumor dimensions with calipers every 3 days and calculate the volume using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Tumor Weight: At the end of the study, excise the tumors and weigh them.
- Body Weight: Monitor and record the body weight of the mice regularly.

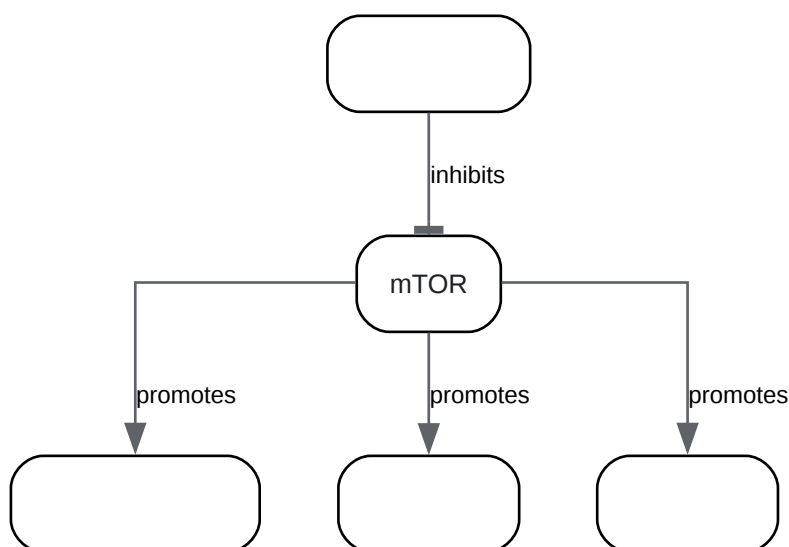
## Quantitative Data Summary

Treatment Group	Mean Tumor Volume at Day 21 (mm <sup>3</sup> )	% Inhibition of Tumor Volume	Mean Tumor Weight at Day 21 (g)	% Inhibition of Tumor Weight
Control	~1200	-	~0.8	-
Ampelopsin F (50 mg/kg)	~700	~41.7%	Not Reported	Not Reported
Ampelopsin F (100 mg/kg)	~400	~66.7%	Not Reported	Not Reported

\*Statistically significant difference from the control group.[5][6]

## Signaling Pathway Modulation

**Ampelopsin F** has been shown to inhibit the mTOR signaling pathway in breast cancer cells.[5][6]



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**Ampelopsin F** and mTOR Pathway

## Gastric Cancer In Vitro Model

While a full in vivo protocol for gastric cancer was not detailed in the provided search results, in vitro studies have elucidated the mechanism of action of **Ampelopsin F** (Dihydromyricetin) in gastric cancer cells, which can inform future in vivo study design.

## Experimental Protocol (In Vitro)

Cell Line:

- Cell Type: BGC-823 (human gastric carcinoma)
- Culture Conditions: Standard cell culture conditions.

**Ampelopsin F** Treatment:

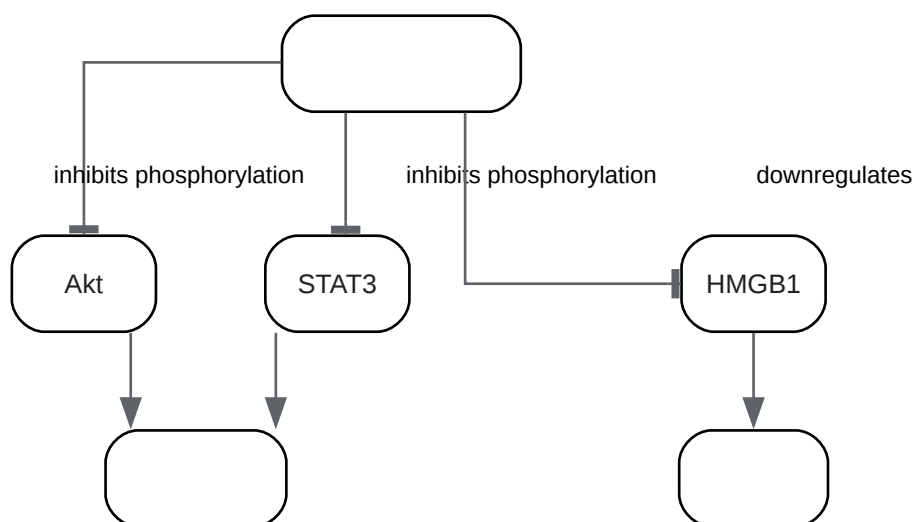
- Concentrations: 0, 40, 60, 80, 100, and 120 µg/mL.
- Duration: 24 hours.

Assays:

- Cell Viability: CCK-8 assay.
- Colony Formation: Colony forming assay.
- Migration: Transwell assay.
- Protein Expression: Western blotting for proteins in the Akt/STAT3 signaling pathway (e.g., p-Akt, p-STAT3, HMGB1, Cyclin D1, Cyclin E1, E-cadherin, N-cadherin).
- MMP Levels: ELISA for MMP-2 and MMP-9.

## Signaling Pathway Modulation

Dihydromyricetin inhibits the proliferation and migration of gastric cancer cells by suppressing the Akt/STAT3 signaling pathway and downregulating HMGB1 expression.<sup>[7][8][9]</sup>



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#### Dihydromyricetin and Akt/STAT3 Pathway

## Ovarian Cancer In Vitro Model

Similar to gastric cancer, detailed in vivo protocols for ovarian cancer were not available in the search results, but in vitro studies provide valuable mechanistic insights.

## Experimental Protocol (In Vitro)

Cell Lines:

- Cell Types: A2780 and SKOV3 (human ovarian cancer), and their paclitaxel (PTX) and doxorubicin (DOX) resistant counterparts.

**Ampelopsin F (DHM) Treatment:**

- Concentrations: Various concentrations to assess dose-dependent effects.

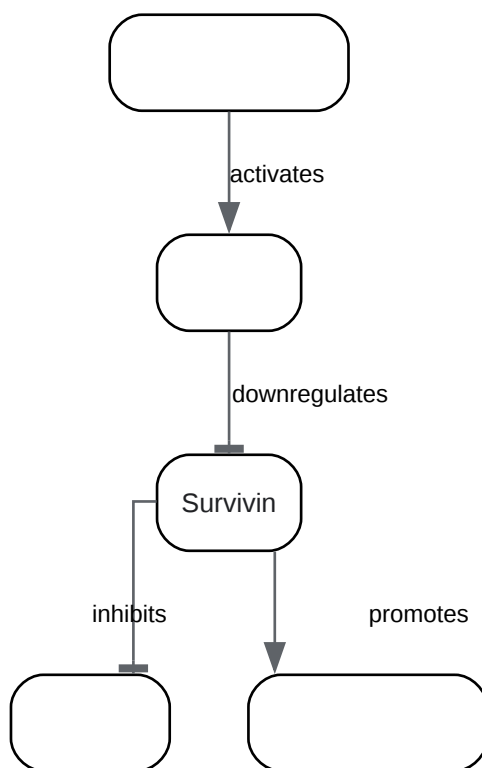
Assays:

- Cell Viability and Apoptosis: MTT assay and flow cytometry.
- Protein Expression: Western blotting for p53 and Survivin.



## Signaling Pathway Modulation

Dihydromyricetin induces apoptosis and can reverse multi-drug resistance in ovarian cancer cells through a p53-mediated downregulation of Survivin.[10]



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### Dihydromyricetin and p53/Survivin Pathway

Disclaimer: These protocols are intended for informational purposes for research professionals. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical treatment of animals and under an approved animal care and use protocol.

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## References

- 1. Flavonoid Ampelopsin Inhibits the Growth and Metastasis of Prostate Cancer In Vitro and in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Flavonoid Ampelopsin Inhibits the Growth and Metastasis of Prostate Cancer In Vitro and in Mice | PLOS One [journals.plos.org]
- 4. Flavonoid ampelopsin inhibits the growth and metastasis of prostate cancer in vitro and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Ampelopsin suppresses breast carcinogenesis by inhibiting the mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydromyricetin inhibits proliferation and migration of gastric cancer cells through regulating Akt/STAT3 signaling pathways and HMGB1 expression [j-smu.com]
- 8. [Dihydromyricetin inhibits proliferation and migration of gastric cancer cells through regulating Akt/STAT3 signaling pathways and HMGB1 expression] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 二氢杨梅素通过抑制Akt/stat3信号途径的活化和HMGB1的表达降低胃癌细胞的增殖和迁移能力 [j-smu.com]
- 10. Dihydromyricetin Induces Apoptosis and Reverses Drug Resistance in Ovarian Cancer Cells by p53-mediated Downregulation of Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
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